Home > Products > Screening Compounds P33835 > N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide
N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide -

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide

Catalog Number: EVT-5132028
CAS Number:
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Epidepride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide)

Compound Description: Epidepride is a dopamine D2/D3 receptor antagonist used as a radiotracer in positron emission tomography (PET) studies to assess dopamine receptor occupancy in the brain. [] It is considered a valuable tool in studying dopamine-related disorders, such as Parkinson's disease and schizophrenia. []

Relevance: Epidepride shares a similar core structure with N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide, specifically the 2,3-dimethoxybenzamide moiety. Both compounds also feature a substituted piperidine ring attached to the benzamide core via a methylene linker. This structural similarity suggests that N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide may possess affinity for dopamine receptors, potentially exhibiting agonist or antagonist properties. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. [] Studies have shown that it can increase extracellular acetylcholine levels in the medial prefrontal cortex of rats. [] Additionally, SB-277011A has been investigated for its potential therapeutic effects in attention-deficit hyperactivity disorder (ADHD), demonstrating cognitive-enhancing and hyperactivity-dampening effects. []

Relevance: Although SB-277011A does not share significant structural similarity with N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide, it highlights the importance of targeting dopamine receptors, particularly the D3 subtype. The research on SB-277011A suggests that modulating D3 receptor activity could be a viable strategy for treating disorders like ADHD, potentially implying that N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide, if it does interact with dopamine receptors, might have therapeutic potential in similar conditions. []

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate)

Compound Description: U99194 is another selective dopamine D3 receptor antagonist. [] Like SB-277011A, it has shown promising effects in preclinical models of ADHD, improving cognitive function and reducing hyperactivity. [] U99194 also influences acetylcholine levels in the brain, further supporting a potential role for dopamine D3 receptor modulation in ADHD treatment. []

Relevance: While structurally distinct from N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide, U99194 reinforces the significance of D3 receptor antagonism as a therapeutic target, particularly for cognitive and behavioral disorders. The documented effects of U99194 encourage further investigation into the potential of N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide as a modulator of dopamine D3 receptor activity and its possible applications in treating related conditions. []

Properties

Product Name

N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide

IUPAC Name

N-[(1-cyclohexylpiperidin-3-yl)methyl]-2,3-dimethoxybenzamide

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-25-19-12-6-11-18(20(19)26-2)21(24)22-14-16-8-7-13-23(15-16)17-9-4-3-5-10-17/h6,11-12,16-17H,3-5,7-10,13-15H2,1-2H3,(H,22,24)

InChI Key

MNAVCEKGMZSNSS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)C3CCCCC3

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN(C2)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.